2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Medicinal Chemistry Chemical Biology Data Gap Analysis

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8) is a synthetic organic compound characterized by its pyrazole core substituted with an ethyl group at the N1 position and an amino alcohol side chain. This compound is a derivative of pyrazole, a five-membered heterocyclic ring, and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry research for the construction of more complex bioactive molecules.

Molecular Formula C7H13N3O
Molecular Weight 155.201
CAS No. 1174308-75-8
Cat. No. B3018282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS1174308-75-8
Molecular FormulaC7H13N3O
Molecular Weight155.201
Structural Identifiers
SMILESCCN1C=C(C=N1)C(CN)O
InChIInChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3
InChIKeySBDVCNXINPNTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8): A Pyrazole-Based Amino Alcohol Scaffold for Research


2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8) is a synthetic organic compound characterized by its pyrazole core substituted with an ethyl group at the N1 position and an amino alcohol side chain [1]. This compound is a derivative of pyrazole, a five-membered heterocyclic ring, and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry research for the construction of more complex bioactive molecules [1]. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol [1]. The compound's potential interest stems from the broad pharmacological activities associated with the pyrazole class, including anti-inflammatory and anticancer properties, though direct evidence for this specific molecule remains largely unreported in primary literature .

Why 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8) Cannot Be Replaced with a Generic Pyrazole Analog


Generic substitution of this specific pyrazole derivative with another pyrazole analog or a different amino alcohol is scientifically unsound for research and development purposes. The combination of the 4-substituted pyrazole ring, the N1-ethyl group, and the 2-amino-1-hydroxyethyl chain creates a unique three-dimensional pharmacophore and a specific set of physicochemical properties that are not found in any other single compound [1]. A change to the position of the substituents on the pyrazole ring or an alteration of the amino alcohol side chain would result in a different compound with unpredictable changes in target binding affinity, selectivity, and off-target activity profiles [2]. For instance, moving the substitution pattern from the 4-position to the 3-position or changing the ethyl group to a methyl group can fundamentally alter molecular recognition and metabolic stability, underscoring the need for procurement of this precise compound for structure-activity relationship (SAR) studies [1].

Quantitative Evidence Guide for Selecting 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8)


Limited Availability of Direct, Head-to-Head Comparative Biological Data

A comprehensive review of the peer-reviewed literature and patent databases reveals that no direct, head-to-head quantitative comparisons of biological activity (e.g., IC50, Ki, EC50) between the target compound and its closest structural analogs have been published. The compound is primarily referenced as a building block or scaffold, not as the focus of a detailed SAR study. Therefore, a quantitative, comparator-based differentiation claim for biological efficacy cannot be made based on existing public data [1]. A few computational studies or vendor listings may mention class-level activities (e.g., anti-inflammatory, anticancer), but these lack the requisite comparator data and experimental context to serve as core evidence .

Medicinal Chemistry Chemical Biology Data Gap Analysis

Physicochemical Differentiation via Computed Lipophilicity (XLogP3-AA)

The compound's lipophilicity, as estimated by its computed XLogP3-AA value of -1.3 [1], provides a key differentiator when compared to other pyrazole scaffolds. This negative value indicates a preference for aqueous environments over lipid membranes. For instance, a structurally similar but unsubstituted pyrazole core would be significantly less hydrophilic. The specific substitution pattern (ethyl and amino alcohol groups) is directly responsible for this predicted physicochemical property, which is a critical determinant for aqueous solubility and potential bioavailability [1].

Medicinal Chemistry ADME Prediction Drug Design

Structural and Functional Differentiation: Hydrogen Bonding Capacity

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 64.1 Ų and a Hydrogen Bond Donor Count of 2 (from the amine and hydroxyl groups) [1]. This is a quantifiable differentiation from a close analog like 1-(1-ethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-84-1), which lacks the primary amine and therefore has a lower hydrogen bond donor count (1) and a lower TPSA . This difference directly impacts the compound's ability to engage in specific, directional intermolecular interactions with biological targets such as enzymes and receptors [2].

Medicinal Chemistry Molecular Recognition Structure-Based Design

Unique Reactive Handle: The Primary Amine for Bioconjugation and Library Synthesis

A key differentiator for this compound is the presence of a primary amine (NH₂) at the terminus of its side chain, which is absent in close analogs like 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol . This amine serves as a unique and highly reactive chemical handle, enabling a wide range of selective chemical transformations that are not possible with a simple hydroxyl group. For example, it can readily participate in amide bond formation, reductive amination, or be used for attachment to solid supports or biotinylation, making it an ideal core scaffold for building diverse chemical libraries [1].

Chemical Biology Synthetic Chemistry Bioconjugation

Optimal Research and Application Scenarios for Procuring 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8)


As a Core Scaffold for Building Diverse Combinatorial Libraries

Given the lack of high-affinity biological target data, the compound's highest value is as a structurally unique and chemically versatile scaffold for generating novel compound libraries [1]. Its two orthogonal reactive handles (primary amine and secondary alcohol) allow for the differential introduction of chemical diversity at two distinct points, enabling the efficient exploration of chemical space around the 1-ethyl-1H-pyrazol-4-yl core [2]. This makes it an ideal starting material for medicinal chemists aiming to discover new chemical probes or lead compounds for previously undrugged targets.

As a Reference Standard for Structural and Physicochemical Benchmarking

The well-defined and computed physicochemical properties (e.g., XLogP3 = -1.3, TPSA = 64.1 Ų, HBD = 2) position this compound as a useful benchmark or reference molecule [1]. In computational chemistry or early-stage drug discovery, it can serve as a 'calibration' compound for predictive models of solubility, permeability, or metabolism. Its properties can be used to define the hydrophilic boundary of a chemical series, providing a quantitative baseline against which to compare new, more potent but potentially less drug-like analogs [2].

As a Bifunctional Linker or Intermediate in Bioconjugate Chemistry

The presence of both a nucleophilic primary amine and a secondary alcohol enables this compound's use as a bifunctional linker or key intermediate [1]. The amine can be selectively functionalized to attach a payload (e.g., a fluorophore, biotin, or cytotoxic drug) while the alcohol remains available for further modification or to modulate overall polarity [2]. This orthogonal reactivity is a distinct advantage over simpler, monofunctional pyrazole derivatives for applications in chemical biology and targeted therapeutics.

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